molecular formula C16H17NO3 B6266554 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid CAS No. 1504845-57-1

3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid

Cat. No.: B6266554
CAS No.: 1504845-57-1
M. Wt: 271.3
InChI Key:
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Description

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine core. Subsequent functionalization introduces the phenyl and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting various diseases.

Industry: In industrial applications, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)benzoic acid

  • 2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)phenylacetic acid

Uniqueness: 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Unlike its similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.

Properties

CAS No.

1504845-57-1

Molecular Formula

C16H17NO3

Molecular Weight

271.3

Purity

0

Origin of Product

United States

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